Cas no 2228305-18-6 (4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine)

4-2-Chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine is a pyridine derivative with a trifluoromethyl and chloro substitution pattern, offering unique reactivity and stability in synthetic applications. The presence of the trifluoromethyl group enhances lipophilicity and metabolic resistance, making it valuable in agrochemical and pharmaceutical intermediates. The chloro substituent provides a handle for further functionalization, while the tertiary amine moiety contributes to its versatility in forming salts or complexes. This compound is particularly useful in the development of bioactive molecules due to its balanced electronic and steric properties. Its structural features make it a promising candidate for research in medicinal chemistry and crop protection.
4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine structure
2228305-18-6 structure
Product name:4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine
CAS No:2228305-18-6
MF:C11H14ClF3N2
MW:266.690472126007
CID:6027701
PubChem ID:165798696

4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine
    • 2228305-18-6
    • EN300-1960161
    • 4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methylbutan-2-amine
    • Inchi: 1S/C11H14ClF3N2/c1-10(2,16)4-3-7-5-8(11(13,14)15)6-17-9(7)12/h5-6H,3-4,16H2,1-2H3
    • InChI Key: INMIPSQUPWRCEJ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(C(F)(F)F)=CN=1)CCC(C)(C)N

Computed Properties

  • Exact Mass: 266.0797606g/mol
  • Monoisotopic Mass: 266.0797606g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 3

4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1960161-0.05g
4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methylbutan-2-amine
2228305-18-6
0.05g
$1152.0 2023-09-17
Enamine
EN300-1960161-5g
4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methylbutan-2-amine
2228305-18-6
5g
$3977.0 2023-09-17
Enamine
EN300-1960161-10.0g
4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methylbutan-2-amine
2228305-18-6
10g
$5897.0 2023-05-31
Enamine
EN300-1960161-1.0g
4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methylbutan-2-amine
2228305-18-6
1g
$1371.0 2023-05-31
Enamine
EN300-1960161-5.0g
4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methylbutan-2-amine
2228305-18-6
5g
$3977.0 2023-05-31
Enamine
EN300-1960161-0.1g
4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methylbutan-2-amine
2228305-18-6
0.1g
$1207.0 2023-09-17
Enamine
EN300-1960161-0.25g
4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methylbutan-2-amine
2228305-18-6
0.25g
$1262.0 2023-09-17
Enamine
EN300-1960161-10g
4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methylbutan-2-amine
2228305-18-6
10g
$5897.0 2023-09-17
Enamine
EN300-1960161-2.5g
4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methylbutan-2-amine
2228305-18-6
2.5g
$2688.0 2023-09-17
Enamine
EN300-1960161-0.5g
4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methylbutan-2-amine
2228305-18-6
0.5g
$1316.0 2023-09-17

Additional information on 4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine

Comprehensive Analysis of 4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine (CAS No. 2228305-18-6)

The compound 4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine (CAS No. 2228305-18-6) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro-trifluoromethyl pyridine moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery and crop protection formulations.

One of the most intriguing aspects of 4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine is its structural similarity to known pharmacophores. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its electronic properties, making it particularly useful in medicinal chemistry. Recent studies have explored its role as a building block for kinase inhibitors, a hot topic in cancer research. This aligns with current trends in precision medicine, where targeted therapies are dominating pharmaceutical development pipelines.

From an agrochemical perspective, compounds containing the pyridine-3-yl structure have demonstrated remarkable efficacy as pest control agents. The 2-methylbutan-2-amine side chain in this molecule may contribute to improved systemic movement in plants, addressing the growing demand for more efficient crop protection solutions. With increasing global focus on sustainable agriculture, researchers are actively investigating how such compounds can be optimized for lower environmental impact while maintaining high efficacy.

The synthesis of CAS No. 2228305-18-6 involves sophisticated organic transformations, including selective halogenation and amination reactions. Process chemists are particularly interested in developing more efficient routes to this compound, as evidenced by numerous patent applications in recent years. This reflects the broader industry trend toward greener chemistry and atom economy, where synthetic efficiency and minimal waste generation are paramount concerns.

Analytical characterization of 4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The compound's stability under various conditions is a frequent subject of inquiry, especially for researchers developing formulation strategies. These aspects are crucial for quality control in manufacturing processes and for ensuring batch-to-batch consistency in final products.

In the context of intellectual property landscape, 2228305-18-6 appears in several patent families related to pharmaceutical compositions. This underscores its importance as a strategic intermediate in drug development programs. Legal professionals and patent analysts often search for this CAS number to assess freedom-to-operate considerations or to monitor competitive intelligence in specific therapeutic areas.

The physicochemical properties of 4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine, including its solubility profile and partition coefficient, make it particularly interesting for formulation scientists. These parameters directly influence bioavailability and delivery options, which are critical factors in modern drug design. Recent publications have explored its potential in creating prodrug derivatives, addressing the perennial challenge of improving drug-like properties.

From a regulatory standpoint, proper handling and documentation of CAS No. 2228305-18-6 are essential for compliance with international chemical control regulations. While not classified as hazardous under standard protocols, appropriate safety measures should always be observed during laboratory work with this compound, reflecting the growing emphasis on workplace safety in chemical industries.

The commercial availability of 4-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylbutan-2-amine has expanded in recent years, with several specialty chemical suppliers now offering this compound in various quantities. Procurement specialists frequently search for bulk pricing information and lead times, indicating its transition from a research curiosity to an established intermediate in the fine chemicals market.

Future research directions for this compound likely include exploration of its biological activity spectrum and further derivatization potential. With the rapid advancement of computational chemistry and AI-assisted drug discovery, we may soon see novel applications emerging for 2228305-18-6 and its structural analogs. This aligns perfectly with current industry trends toward digital transformation in chemical research and development.

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